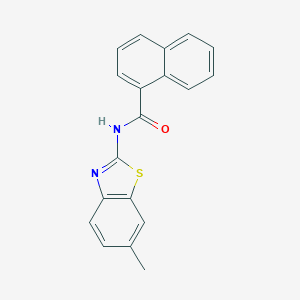

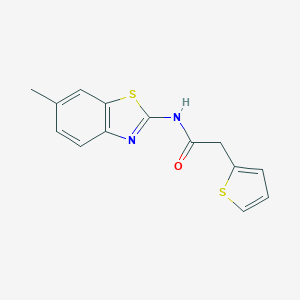

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, also known as BTA-1, is a chemical compound that has been used in scientific research for its potential therapeutic effects. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to possess a range of biological activities.

Scientific Research Applications

Polymeric Scintillators

The study by Salimgareeva and Kolesov (2005) explored the scintillation properties of plastic scintillators based on polymethyl methacrylate, highlighting the potential of using luminescent dyes for enhancing these properties. Although the paper does not directly mention N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, it discusses the importance of naphthalene derivatives in improving the characteristics of scintillators, including their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Chemical Properties and Applications

The comprehensive review by Boča, Jameson, and Linert (2011) on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggests a foundation for understanding the complex behavior and application potential of benzothiazole derivatives in various fields (Boča, Jameson, & Linert, 2011).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands for Alzheimer's disease, as reviewed by Nordberg (2007), points to the significance of naphthalene and benzothiazole derivatives in medical imaging. This research underscores the potential of these compounds in early detection and evaluation of therapies for Alzheimer's disease, showcasing their importance beyond basic chemical applications (Nordberg, 2007).

Medicinal Chemistry of Naphthalimides

The extensive review by Gong, Addla, Lv, and Zhou (2016) on heterocyclic naphthalimides highlights their potential in medicinal applications, including as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory agents. This review illustrates the broad scope of naphthalene and benzothiazole derivatives in developing new therapeutic agents (Gong, Addla, Lv, & Zhou, 2016).

Benzothiazole Derivatives in Medicinal Chemistry

Bhat and Belagali (2020) provide an overview of the pharmacological activities of benzothiazole derivatives, emphasizing their low toxicity and diverse biological activities, including antimicrobial, anti-allergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. This review further demonstrates the significance of benzothiazole derivatives in medicinal chemistry, highlighting the versatility and potential of this compound in various applications (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is Mycobacterium tuberculosis . This compound is a benzothiazole derivative, which has been found to have potent anti-tubercular activity .

Mode of Action

The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of essential components of the bacterial cell wall, leading to the inhibition of bacterial growth .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, leading to the potential control of tuberculosis infection .

properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMZRLWUZPMVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B473139.png)

![2,5-dichloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B473145.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473146.png)

![3-[(3-Fluorobenzoyl)oxy]phenyl 3-fluorobenzoate](/img/structure/B473190.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B473201.png)